molecular formula C14H21NO4 B291928 N-(butan-2-yl)-3,4,5-trimethoxybenzamide

N-(butan-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B291928
M. Wt: 267.32 g/mol
InChI Key: JWLUKAKZUJQOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising effects on various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(butan-2-yl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. It has also been found to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(butan-2-yl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-(butan-2-yl)-3,4,5-trimethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anti-cancer activity and to identify potential drug targets for the development of novel therapies.

Synthesis Methods

The synthesis of N-(butan-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with N-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(butan-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-butan-2-yl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H21NO4/c1-6-9(2)15-14(16)10-7-11(17-3)13(19-5)12(8-10)18-4/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

JWLUKAKZUJQOKI-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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